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Compound of Interest

Compound Name: 251293-28-4

CAS No.: 251293-28-4

Cat. No.: B612500

Get Quote

Product Focus: Synthetic Human Urotensin II (U-II) Sequence: H-Glu-Thr-Pro-Asp-Cys-Phe-

Trp-Lys-Tyr-Cys-Val-OH (Disulfide bridge: Cys5–Cys10) Monoisotopic Mass (Theoretical,

Oxidized): 1387.57 Da

Executive Summary
Human Urotensin II (U-II) is the most potent vasoconstrictor known, acting via the GPR14 (UT)

receptor. Its biological activity is strictly dependent on the cyclic conformation maintained by a

disulfide bridge between Cys5 and Cys10. In synthetic peptide manufacturing, standard HPLC-

UV purity analysis is insufficient; it often fails to distinguish between the bioactive oxidized form,

the inactive reduced form, and isobaric impurities (e.g., D-amino acid stereoisomers).

This guide delineates a High-Resolution Mass Spectrometry (HRMS) workflow as the gold

standard for U-II characterization. We compare this approach against traditional Low-Res

MALDI-TOF and HPLC-UV methods to demonstrate why HRMS is non-negotiable for rigorous

drug development and research applications.
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Comparative Analysis: HRMS vs. Alternatives
The following table contrasts the recommended High-Resolution ESI-MS/MS workflow against

common alternatives.

Feature
High-Res ESI-LC-

MS/MS

(Recommended)

MALDI-TOF MS

(Low-Res)
Standard HPLC-UV

Primary Utility

Full structural

validation, impurity

profiling, disulfide

mapping.

Rapid molecular

weight confirmation.

Purity % calculation;

quantification.

Structural Insight

High. Resolves

isotopic envelope;

MS/MS confirms

sequence and bond

location.

Low. Often only

provides intact mass;

limited fragmentation.

None. Relies solely on

retention time.

Disulfide Validation

Definitive. Can detect

+2 Da shift (reduced

vs. oxidized) and map

bridge via

fragmentation.

Ambiguous. Low

resolution often

obscures the 2 Da

mass shift of the

disulfide bond.

Inferred. Indirectly

inferred via retention

time shift.

Impurity Detection

Detects co-eluting

impurities, oxidation

(+16 Da), and

deamidation (+1 Da).

Misses low-

abundance impurities

due to ion

suppression.

Misses co-eluting

species and isobaric

impurities.

Sensitivity Femtomole range. Picomole range. Nanomole range.

Detailed Experimental Protocol
Note: This protocol is designed as a self-validating system. The success of Step 4 (Disulfide

Mapping) validates the structural integrity observed in Step 3.

Phase A: Reconstitution & LC Separation
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Objective: Isolate the main peptide from synthesis byproducts (scavengers, truncated

peptides).

Solvent: Dissolve lyophilized U-II in 0.1% Formic Acid (FA) in water to a concentration of 0.1

mg/mL. Avoid TFA if possible, as it suppresses MS ionization.[1]

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Gradient:

Mobile Phase A: 0.1% FA in H2O.

Mobile Phase B: 0.1% FA in Acetonitrile (ACN).

Run 5% B to 60% B over 15 minutes.

Rationale: The cyclic (oxidized) peptide is more hydrophobic and compact than the linear

(reduced) form, typically eluting earlier.

Phase B: HRMS Acquisition (Orbitrap or Q-TOF)
Objective: Accurate mass determination and sequence confirmation.

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Full Scan: m/z 300–2000.

Target Mass: Look for the doubly charged ion

.

Theoretical Monoisotopic Mass (Oxidized): 1387.57 Da.

Target m/z (

): 694.79.

MS/MS Fragmentation: Perform HCD (Higher-energy Collisional Dissociation) or CID.
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Validation: Verify the presence of the y-ion series. Note that the disulfide bridge (Cys5-

Cys10) will prevent fragmentation between these residues unless the bridge is broken,

resulting in a "gap" in the b/y series or complex internal fragments.

Phase C: Disulfide Bond Mapping (The Critical Check)
Objective: Prove the disulfide bridge exists and is in the correct Cys5-Cys10 position.

Aliquot Sample: Take 10 µL of the U-II solution.

Reduction: Add DTT (Dithiothreitol) to 10 mM final concentration. Incubate at 37°C for 30

mins.

Observation: Mass should shift by +2.016 Da (Gain of 2 Hydrogens).

Alkylation: Add Iodoacetamide (IAA) to 20 mM. Incubate in dark for 20 mins.

Observation: Mass should shift by +114.04 Da relative to the intact mass (Net addition of

2x Carbamidomethyl groups).

Re-analyze via MS: The alkylated peptide will now fragment completely, revealing the full b/y

ion series between residues 5 and 10, confirming the sequence "hidden" by the bridge.

Visualizations
Diagram 1: Characterization Workflow
This diagram outlines the logical flow from lyophilized powder to certified data, highlighting the

decision points for quality control.
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Caption: Step-by-step workflow for the LC-MS characterization of synthetic Urotensin II,

ensuring rigorous quality gates.

Diagram 2: Disulfide Validation Logic
This diagram illustrates the specific mass shifts required to confirm the cyclic structure,

differentiating between Oxidized (Active) and Reduced (Inactive) forms.

Intact U-II
(Oxidized)

MW: 1387.57 Da

+ DTT
(Reduction)

Break S-S
Reduced U-II

(Linear)
MW: 1389.59 Da

+ IAA
(Alkylation)

Cap Thiols
Alkylated U-II

(Carbamidomethyl)
MW: 1503.63 Da

Validation:
If shifts match,

S-S bond confirmed

+2.02 Da Shift
+114.04 Da Shift

(vs Intact)

Click to download full resolution via product page

Caption: Mass shift logic for validating the Cys5-Cys10 disulfide bridge using reduction and

alkylation.

Troubleshooting & Impurity Profiling
When analyzing synthetic U-II, specific impurities are common due to the synthesis process.

Use this table to interpret unexpected peaks.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b612500/docs?utm_src=pdf-body-img#comparative-characterization-guide-mass-spectrometry-profiling-of-synthetic-human-urotensin-ii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observed Mass Shift (Δ) Likely Impurity Cause

-18.01 Da Dehydration
Loss of H2O (common in

acidic conditions).

+15.99 Da Oxidation

Oxidation of Trp7 or Met (if

present, though U-II has no

Met). Trp is the likely target.

+2.02 Da Reduced Form

Failed oxidation during

synthesis; linear peptide

(inactive).

-113/128 Da Truncation

Missing amino acid (check

sequence: e.g., missing Val or

Glu).

+53.0 Da Iron Adduct

Common contaminant in LC

systems (

).

Expert Insight: The Tryptophan Issue
Urotensin II contains a Tryptophan (Trp7) residue. In the presence of ambient light and oxygen,

Trp is susceptible to oxidation (+16 Da) and kynurenine formation (+4 Da). Action: Always store

lyophilized U-II at -20°C in the dark and use fresh buffers for MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. agilent.com [agilent.com]

2. UTS2 urotensin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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